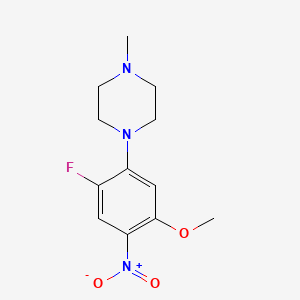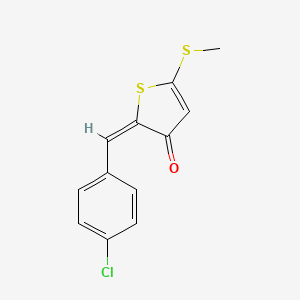
3-((2-Nitro-4-(trifluoromethyl)phenoxy)methyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-Nitro-4-(trifluoromethyl)phenoxy)methyl)azetidine is a chemical compound characterized by the presence of a nitro group, a trifluoromethyl group, and an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Nitro-4-(trifluoromethyl)phenoxy)methyl)azetidine typically involves the reaction of 2-nitro-4-(trifluoromethyl)phenol with azetidine derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like potassium carbonate. The reaction is usually carried out at temperatures ranging from 25°C to 80°C, depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which offer advantages such as improved safety, scalability, and efficiency. These methods utilize mixed acid systems within droplet-based microreactors to achieve high conversion rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
3-((2-Nitro-4-(trifluoromethyl)phenoxy)methyl)azetidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The trifluoromethyl group can be involved in radical reactions.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The conditions vary depending on the desired reaction, with temperatures ranging from -10°C to 100°C and pressures from atmospheric to several atmospheres .
Major Products
The major products formed from these reactions include amino derivatives, hydroxylated compounds, and substituted azetidines. These products are often characterized by their enhanced reactivity and potential for further functionalization .
Wissenschaftliche Forschungsanwendungen
3-((2-Nitro-4-(trifluoromethyl)phenoxy)methyl)azetidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-((2-Nitro-4-(trifluoromethyl)phenoxy)methyl)azetidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The azetidine ring can interact with enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitro-4-(trifluoromethyl)phenol: Shares the nitro and trifluoromethyl groups but lacks the azetidine ring.
4-Methyl-3-(2-nitro-4-trifluoromethyl-phenoxy)-benzo©chromen-6-one: Contains similar functional groups but has a different core structure.
Aniline, 2-nitro-4-trifluoromethyl-: Similar functional groups but different overall structure.
Uniqueness
3-((2-Nitro-4-(trifluoromethyl)phenoxy)methyl)azetidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H11F3N2O3 |
|---|---|
Molekulargewicht |
276.21 g/mol |
IUPAC-Name |
3-[[2-nitro-4-(trifluoromethyl)phenoxy]methyl]azetidine |
InChI |
InChI=1S/C11H11F3N2O3/c12-11(13,14)8-1-2-10(9(3-8)16(17)18)19-6-7-4-15-5-7/h1-3,7,15H,4-6H2 |
InChI-Schlüssel |
ALCHJDZAKAUZHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)COC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


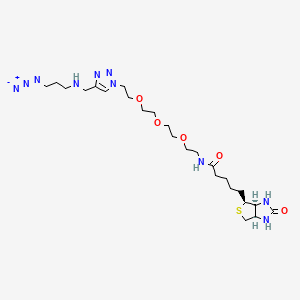
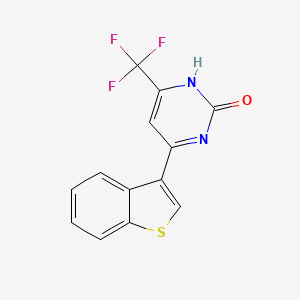
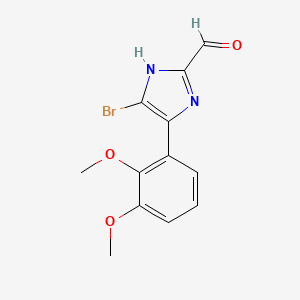
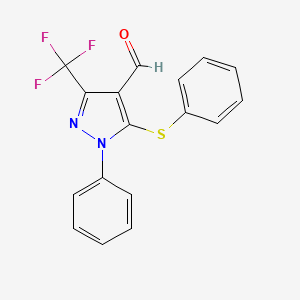
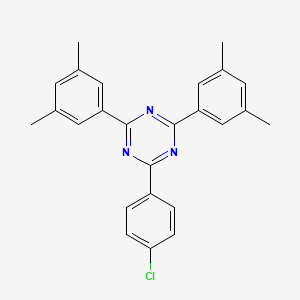
![Methyl 5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13714216.png)
![chloromethyl (7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalene-2-carboxylate](/img/structure/B13714231.png)
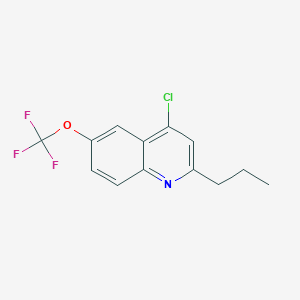
![Pentamethylene Bis[4-(10,15,20-triphenylporphyrin-5-yl)benzoate]dizinc(II)](/img/structure/B13714242.png)

![4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione](/img/structure/B13714251.png)

